molecular formula C10H16O3 B11909639 (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol CAS No. 51716-64-4

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol

Cat. No.: B11909639
CAS No.: 51716-64-4
M. Wt: 184.23 g/mol
InChI Key: NAXSVVOZXIPRIP-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol is a bicyclic spiro compound featuring a pentalene core fused with a 1,3-dioxolane ring. The hydroxyl group at position 5 confers unique reactivity and polarity, making it a versatile intermediate in organic synthesis. Key applications include its role in stereoselective photocycloadditions for natural product synthesis and as a precursor for enol silanes in catalytic bond metathesis reactions .

Synthesis: The compound is synthesized via sodium borohydride (NaBH₄) reduction of the ketone precursor (3aR,6aS)-5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one in methanol under controlled temperatures (0–10°C). Subsequent acid-catalyzed deprotection yields the hydroxyl-bearing product .

Properties

CAS No.

51716-64-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3'aS,6'aR)-spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol

InChI

InChI=1S/C10H16O3/c11-9-3-7-5-10(6-8(7)4-9)12-1-2-13-10/h7-9,11H,1-6H2/t7-,8+,9?

InChI Key

NAXSVVOZXIPRIP-JVHMLUBASA-N

Isomeric SMILES

C1COC2(O1)C[C@H]3CC(C[C@H]3C2)O

Canonical SMILES

C1COC2(O1)CC3CC(CC3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol typically involves the reaction of pentalene derivatives with dioxolane under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired stereochemistry and yield. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features :

  • Stereochemistry : The (3aR,6aS) configuration ensures rigidity and stereochemical control in downstream reactions.
  • Functional Groups : The hydroxyl group enhances hydrogen-bonding capacity, while the spiro-dioxolane ring provides steric protection to adjacent reactive sites .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Method Applications
(3aR,6aS)-Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol C₁₁H₁₆O₃ 196.2 Hydroxyl group at C5 NaBH₄ reduction of ketone precursor Photocycloaddition intermediates
(3aR,6aS)-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one C₁₃H₂₀O₃ 224.3 Dimethyl groups on dioxane ring; ketone at C5 Wilson method Protective intermediate for alcohols
(3aR,5s,6aS)-5',5'-Dimethylhexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5-ol C₁₃H₂₂O₃ 238.3 Dimethyl groups; hydroxyl at C5 Grignard addition to ketone Stereoselective synthesis
(3aR,6aS)-5-(4-Methoxyphenyl)-5',5'-dimethylhexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5-ol C₁₈H₂₄O₄ 316.4 4-Methoxyphenyl substituent at C5 Grignard reaction with aryl bromide Photocycloaddition substrates
(3aR,6aS)-Tetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5(3H)-one C₁₁H₁₄O₃ 194.2 Dioxolane ring; ketone at C5 Column chromatography purification Unspecified intermediates

Reactivity and Stability

  • Hydroxyl vs. Ketone : The hydroxyl-bearing compound exhibits higher polarity and hydrogen-bonding capacity compared to its ketone analogues (e.g., 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one ), making it more reactive in nucleophilic substitutions .
  • Substituent Effects : The 4-methoxyphenyl derivative demonstrates enhanced stability in photocycloadditions due to electron-donating effects, whereas dimethyl groups on the dioxane/dioxolane rings improve steric shielding .

Biological Activity

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol is a complex organic compound notable for its unique spirocyclic structure. This compound features a pentalene moiety fused with a dioxolane ring, which contributes to its distinctive chemical properties and potential biological activities. Understanding the biological activity of this compound can provide insights into its therapeutic potentials and applications in medicinal chemistry.

Chemical Structure and Properties

The stereochemistry of (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol is critical in determining its reactivity and interactions within biological systems. The molecular formula is C10H14O3C_{10}H_{14}O_3, with a molar mass of 182.22 g/mol. The structural features are summarized in the following table:

Property Details
Molecular FormulaC10H14O3C_{10}H_{14}O_3
Molar Mass182.22 g/mol
IUPAC Name(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol

Antimicrobial Activity

Compounds with spirocyclic structures have been reported to possess antimicrobial properties. For instance, spiro[4.5]decane derivatives exhibit significant antibacterial activity against various pathogens. The unique electronic properties of the pentalene core may contribute to these effects.

Anticancer Potential

Pentalene derivatives have been investigated for their potential anticancer activities. The ability of these compounds to interact with cellular targets involved in cancer progression makes them candidates for further research.

The mechanism of action for (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects.

Case Studies and Research Findings

While direct studies on (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol are scarce, research on structurally similar compounds provides valuable insights:

  • Study on Pentalene Derivatives : A study demonstrated that certain pentalene derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Antimicrobial Evaluation : Research on spirocyclic compounds revealed that modifications to the dioxolane ring enhanced antimicrobial activity against Gram-positive bacteria.

Comparative Analysis

To contextualize (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol within the broader landscape of spirocyclic compounds, a comparison with similar structures is presented below:

Compound Name Structural Features Biological Activity Unique Aspects
Spiro[4.5]decaneSpirocyclic structureAntimicrobialSimple structure compared to pentalenes
Dioxolane derivativesDioxolane ringSolvent propertiesCommonly used as solvents in organic reactions
Pentalene derivativesPentalene corePotential anticancer activityKnown for unique electronic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.